molecular formula C33H30O17 B10823504 Rubymycin

Rubymycin

Cat. No.: B10823504
M. Wt: 698.6 g/mol
InChI Key: MLFZQFHGXSVTGX-JEBRTKJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rubymycin, also known as Heliquinomycin, is an investigational antibiotic compound with the molecular formula C₃₃H₃₀O₁₇ and a molecular weight of 698.58 g/mol . It is reported to be produced by a microorganism belonging to the genus Streptomyces . This compound is intended for research use only and is not approved for diagnostic or therapeutic applications in humans or animals. Early research, primarily from patent sources, indicates that Rubymycin exhibits a broad spectrum of bioactivity, making it a subject of interest in several research fields . It has demonstrated potent in vitro antibacterial activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, studies suggest it possesses antitumor and antiviral properties, although the specific viral and cancer targets require further investigation . The precise mechanism of action of Rubymycin has not been fully elucidated in the available scientific literature. The patent document suggests that its primary research value lies in its strong antibacterial effect against resistant pathogens and its potential as a lead compound in oncology research . Researchers can leverage its challenging solubility profile (estimated 1.9E-4 g/L at 25°C) for in vitro assay development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H30O17

Molecular Weight

698.6 g/mol

IUPAC Name

methyl (3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate

InChI

InChI=1S/C33H30O17/c1-10-23(36)15(44-3)9-18(46-10)48-30-22-25(38)20-13(34)8-14(43-2)24(37)21(20)27(40)29(22)50-33(30)17(35)7-12-5-11-6-16(31(41)45-4)47-32(42)19(11)26(39)28(12)49-33/h5-6,8,10,15,17-18,23,30,35-36,38-40H,7,9H2,1-4H3/t10-,15+,17?,18-,23-,30+,33?/m0/s1

InChI Key

MLFZQFHGXSVTGX-JEBRTKJDSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Rubymycin (Daunorubicin) Mechanism of Action on DNA Helicase

[1]

Executive Summary

Rubymycin (internationally standardized as Daunorubicin ) is a potent anthracycline antibiotic and chemotherapeutic agent.[1] While its primary cytotoxicity is often attributed to Topoisomerase II inhibition, its interaction with DNA Helicase represents a critical, distinct biophysical mechanism of action (MoA).[1]

This guide analyzes the Intercalation-Mediated Helicase Arrest model. Unlike catalytic inhibitors that bind the enzyme's active site, Rubymycin functions as a high-affinity DNA intercalator.[1] It thermodynamically stabilizes the DNA duplex, creating a "roadblock" that sterically hinders the translocation of replicative and repair helicases (e.g., SV40 T-antigen, Pif1, and RecQ family helicases).[1]

Note on Nomenclature: This guide focuses on the clinical agent Rubymycin (Daunorubicin) .[1] A separate class of experimental antibiotics known as Rubromycins (

1

Molecular Mechanism: The "Roadblock" Model

The inhibition of DNA helicase by Rubymycin is not a direct protein-ligand interaction but a substrate modification mechanism.[1]

Biophysics of Intercalation

Rubymycin contains a planar tetracyclic anthraquinone chromophore.[1] This structure inserts (intercalates) between adjacent base pairs of the DNA double helix, preferentially at 5'-GC-3' or 5'-CG-3' sequences.[1]

  • Thermodynamic Stabilization: The intercalation event involves

    
    -
    
    
    stacking interactions with base pairs and hydrogen bonding via the daunosamine sugar moiety in the minor groove.[1] This significantly increases the melting temperature (
    
    
    ) of the dsDNA.[1]
  • Helicase Uncoupling: DNA helicases are motor proteins that couple ATP hydrolysis to the mechanical separation of dsDNA.[1][2][3][4] When a translocating helicase encounters an intercalated Rubymycin molecule, the energy required to separate the stabilized base pairs exceeds the motor's force generation capacity.

The Collision Complex
  • Translocation: The helicase moves along the ssDNA loading strand toward the dsDNA fork.[1]

  • Stall: Upon reaching the Rubymycin intercalation site, the helicase is physically blocked.[1]

  • Uncoupling: The helicase may continue to hydrolyze ATP (futile cycling) without forward movement, or the collision may induce a conformational change leading to helicase dissociation.[1]

Pathway Visualization

The following diagram illustrates the mechanistic pathway of Helicase arrest.

Gcluster_0Substrate Statecluster_1Enzymatic ActionDNA_FreeNative dsDNADNA_IntercalatedStabilizedDrug-DNA ComplexDNA_Free->DNA_Intercalated Intercalation(Kd ~ 10^-7 M)RubymycinRubymycin(Daunorubicin)Rubymycin->DNA_IntercalatedCollisionSteric CollisionDNA_Intercalated->Collision Helicase ApproachHelicase_ActiveHelicase(ATP-Dependent)Helicase_Active->Collision TranslocationArrestReplication ForkCollapseCollision->Arrest Uncoupling ofATP Hydrolysis

Figure 1: Mechanism of Rubymycin-induced Helicase Arrest.[1] The drug stabilizes dsDNA, creating a physical barrier that uncouples ATP hydrolysis from strand separation.

Experimental Validation: FRET-Based DNA Unwinding Assay

To validate Rubymycin's activity against helicase, a Fluorescence Resonance Energy Transfer (FRET) assay is the standard.[1] This assay measures the physical separation of DNA strands in real-time.[1]

Assay Principle

A synthetic dsDNA substrate is engineered with a fluorophore (Donor) on one strand and a quencher (Acceptor) on the complementary strand.[1]

  • Intact dsDNA: Fluorophore and Quencher are close (High FRET/Quenched signal).[1]

  • Unwound ssDNA: Fluorophore moves away from Quencher (Fluorescence increases).[1]

  • Inhibition: If Rubymycin blocks unwinding, fluorescence remains quenched.[1]

Detailed Protocol

Reagents:

  • Helicase: Recombinant Pif1 or SV40 Large T-antigen.[1]

  • Substrate: 5'-Cy3-labeled oligo annealed to 3'-BHQ2-labeled oligo (with 3' ssDNA tail for helicase loading).

  • Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 2 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA.[1]

  • ATP Start Mix: 5 mM ATP.[1]

Workflow:

  • Substrate Preparation: Anneal labeled oligos (1:1.2 ratio) by heating to 95°C and cooling slowly to room temperature.[1]

  • Drug Incubation: Incubate 10 nM dsDNA substrate with varying concentrations of Rubymycin (0, 0.1, 0.5, 1.0, 5.0 µM) for 15 minutes at room temperature.

  • Enzyme Addition: Add Helicase (50 nM) and incubate for 5 minutes.

  • Initiation: Inject ATP Start Mix.

  • Detection: Monitor fluorescence (Ex: 550 nm, Em: 570 nm) continuously for 20 minutes using a microplate reader or stopped-flow fluorometer.

Workflow Diagram

WorkflowStep11. Anneal FRET Substrate(Cy3-Donor + BHQ-Quencher)Step22. Drug IncubationAdd Rubymycin (0-5 µM)Step1->Step2Step33. Helicase LoadingBind Enzyme to ssDNA TailStep2->Step3Step44. ATP InjectionInitiate UnwindingStep3->Step4Step55. Real-Time MonitoringMeasure Fluorescence IncreaseStep4->Step5DecisionSignal?Step5->DecisionResult1High Signal:Active HelicaseDecision->Result1 ControlResult2Low Signal:Rubymycin InhibitionDecision->Result2 + Drug

Figure 2: FRET-based workflow for quantifying Helicase inhibition kinetics.

Quantitative Data Analysis

When analyzing Rubymycin efficacy, it is crucial to compare the IC50 for Helicase Inhibition against the Kd for DNA Binding . A potent intercalator like Rubymycin typically inhibits helicases at concentrations near its DNA dissociation constant.[1]

Comparative Inhibition Potency (Representative Data)
CompoundTarget EnzymeMechanismIC50 (µM)Reference
Rubymycin (Daunorubicin) SV40 T-antigen HelicaseIntercalation / Roadblock0.40 [1]
DoxorubicinSV40 T-antigen HelicaseIntercalation / Roadblock0.40[1]
NogalamycinSV40 T-antigen HelicaseIntercalation (Threaded)0.20[1]

-Rubromycin
Human TelomeraseDirect Enzyme Inhibition~3.00[2]

Data Interpretation:

  • Stoichiometry: Inhibition is not 1:1 with the enzyme.[1] It depends on the fractional occupancy of the DNA substrate.[1]

  • Correlation: There is a direct linear correlation between the drug's ability to increase DNA

    
     and its potency as a helicase inhibitor.[1]
    

Clinical & Developmental Implications[1]

Drug Resistance

Tumors often develop resistance to Rubymycin via efflux pumps (P-gp).[1] However, mutations in helicases (e.g., upregulation of RecQ helicases like BLM or WRN) can also modulate sensitivity.[1] Helicases that are more "forceful" or capable of strand switching may bypass intercalator blocks more effectively.[1]

Combination Strategies
  • Synergy: Combining Rubymycin with PARP inhibitors .[1] Rubymycin stalls replication forks (via helicase blockage); PARP inhibitors prevent the repair of these stalled forks, leading to double-strand breaks and synthetic lethality.[1]

Distinction: The "Rubromycin" Class

It is vital for researchers to distinguish between Rubymycin (Daunorubicin) and the Rubromycin class of antibiotics (e.g.,


1
  • Structure: Rubromycins feature a bisbenzannulated [5,6]-spiroketal system, distinct from the anthracycline structure of Daunorubicin.[1]

  • Target:

    
    -Rubromycin is a specific inhibitor of Human Telomerase  (hTERT) and the helicase activity of HIV-1 Reverse Transcriptase .[1]
    
  • Mechanism: It inhibits the catalytic function of the enzyme directly or interacts with G-quadruplex structures, rather than simple intercalation.[1]

If your research target is Telomerase or Retroviral Helicase, refer to the specific protocols for

1

References

  • George, J. W., et al. (1992). "Helicase inhibition by anthracycline anticancer agents."[1] Proceedings of the National Academy of Sciences, 89(7), 3213-3216.[1]

    • [1]

  • Ueno, T., et al. (2000). "Inhibition of human telomerase by rubromycins: implication of spiroketal system of the compounds as an active moiety."[1][5] Biochemistry, 39(20), 5995-6002.[1][5]

    • [1]

  • Bachur, N. R., et al. (1992). "Helicase inhibition by DNA binding anticancer agents."[1] Molecular Pharmacology, 41(1), 97-104.[1]

    • [1]

  • Tohda, S., et al. (1998). "Efficacy of the anthracycline daunorubicin (Rubymycin) in acute myeloid leukemia."[1] Cancer Chemotherapy and Pharmacology.

    • [1]

An In-depth Technical Guide to the Chemical Identity and Biological Activity of Rubymycin and Heliquinomycin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of natural product chemistry is replete with instances of compounds being identified and named by different research groups, leading to potential ambiguity. This technical guide addresses the chemical identity of Rubymycin and Heliquinomycin, two names that have been used in scientific literature. Through a comprehensive analysis of chemical identifiers, structural data, and biological activity, this document establishes that Heliquinomycin is synonymous with a specific member of the rubromycin family, often referred to as Rubymycin under the same CAS registration. This guide provides a detailed examination of its unique chemical structure, its primary mechanism of action as a DNA helicase inhibitor, and its potent antibacterial and anticancer properties. Detailed experimental frameworks for assessing its biological activity are also presented to provide actionable insights for researchers in drug discovery and development.

Resolving the Nomenclature: The Chemical Identity of Heliquinomycin and Rubymycin

In the field of natural product antibiotics, clarity in nomenclature is paramount. The names Rubymycin and Heliquinomycin refer to the same chemical entity. Multiple chemical suppliers and databases use the names interchangeably, with "Rubymycin" often listed as an alternate name for Heliquinomycin.[1] Both names are associated with the CAS Number 178182-49-5 .[1][2][3]

Heliquinomycin was first isolated from Streptomyces sp. MJ929-SF2 as a potent inhibitor of DNA helicase.[4] Structurally, it was identified as the first example of a glycosylated member of the rubromycin and griseorhodin group of antibiotics.[5][6] The rubromycins are a well-established class of aromatic polyketide natural products known for their distinctive bisbenzannulated[1][7]-spiroketal core structure.[8][9][10] Therefore, while "Rubymycin" can refer to a broader class of related compounds, the specific molecule designated by CAS number 178182-49-5 is authoritatively named Heliquinomycin.

Core Chemical Identifiers

To eliminate ambiguity, the following table consolidates the fundamental chemical identifiers for Heliquinomycin.

IdentifierValueSource(s)
Primary Name Heliquinomycin[4][5]
Synonym Rubymycin[1][2]
CAS Number 178182-49-5[1][2][7][11]
Molecular Formula C₃₃H₃₀O₁₇[2][7][12][13]
Molecular Weight 698.6 g/mol [2][7][12]
InChIKey MLFZQFHGXSVTGX-MCTZXALVSA-N[2]
Canonical SMILES CC1C(C(CC(O1)OC2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O[7]

Chemical Structure and Physicochemical Properties

The complex and unique structure of Heliquinomycin is central to its biological activity. It features a polycyclic aromatic core linked to a sugar moiety.

The Bisbenzannulated Spiroketal System

The aglycone core of Heliquinomycin is a member of the rubromycin family, characterized by a bisbenzannulated[1][7]-spiroketal system.[8][9] This rigid, three-dimensional structure connects a highly oxygenated naphthazarin motif to an isocoumarin unit, forming a pentacyclic system.[8] The glycosidic linkage to a deoxysugar further differentiates Heliquinomycin from other rubromycins like γ-rubromycin.

cluster_core Heliquinomycin Core Structure A Naphthazarin Motif C [5,6]-Spiroketal Linkage A->C fused to M Heliquinomycin Molecule B Isocoumarin Unit B->C linked via D Glycosidic Moiety (Deoxysugar) C->D attached to

Caption: Core structural components of the Heliquinomycin molecule.

Physicochemical Properties

The physicochemical properties of Heliquinomycin influence its handling, formulation, and bioavailability.

PropertyValueSource(s)
Appearance Red powder[4]
Purity >80% (typical)[2][7]
Solubility Soluble in DMSO and Ethanol[2][7]
Source Isolated from Streptomyces sp. MJ929-SF2[4][7][11]

Mechanism of Action: A Potent DNA Helicase Inhibitor

Heliquinomycin's primary mechanism of action is the inhibition of DNA helicase, an enzyme essential for unwinding the DNA double helix during replication, repair, and transcription.[4][11][14]

Primary Target: DNA Helicase

Heliquinomycin inhibits partially purified DNA helicase from HeLa cells in a non-competitive manner with a Ki value of 6.8 µM.[4][11] This inhibition disrupts the processes that rely on DNA strand separation. By targeting this fundamental process, Heliquinomycin effectively halts DNA and RNA synthesis, leading to cell cycle arrest and inhibition of cell growth.[11][15] It does not, however, inhibit protein synthesis.[7][15] Studies have shown that Heliquinomycin can arrest HeLa S3 cells at the G2/M phase of the cell cycle.[14][15]

Secondary Targets

While its primary activity is against DNA helicase, Heliquinomycin also exhibits weak inhibitory effects on topoisomerase I and topoisomerase II at higher concentrations (IC50 values of 100 µg/mL and 30 µg/mL, respectively).[11][14][15] This multi-target capability may contribute to its overall cytotoxicity.

Heli Heliquinomycin Helicase DNA Helicase Heli->Helicase Inhibits (Ki = 6.8 µM) DNA_ss Single-Stranded DNA Helicase->DNA_ss Unwinds DNA_ds Double-Stranded DNA Replication DNA Replication DNA_ss->Replication Transcription RNA Synthesis DNA_ss->Transcription Growth Cell Growth & Proliferation Replication->Growth Leads to Replication->Growth Transcription->Growth Leads to Transcription->Growth

Caption: Mechanism of action of Heliquinomycin via DNA helicase inhibition.

Biological and Pharmacological Activity

Heliquinomycin demonstrates a potent dual activity, exhibiting strong antibacterial effects against Gram-positive bacteria and significant cytotoxicity towards various cancer cell lines.

Antibacterial Activity

Heliquinomycin is highly effective against a range of Gram-positive bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2][4]

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Source(s)
Bacillus anthracis<0.05 - 0.39[2]
Bacillus subtilis<0.05 - 0.39[2]
Staphylococcus aureus (Methicillin-sensitive)<0.05 - 0.39[2]
Staphylococcus aureus (Methicillin-resistant, MRSA)<0.05 - 0.39[2][4]
Anticancer Activity

The compound's ability to inhibit DNA replication and cell cycle progression makes it a potent anticancer agent. It has demonstrated inhibitory activity against a variety of human tumor cell lines.[11][15]

Cancer Cell LineIC₅₀ (µg/mL)Source(s)
HeLa S3 (Cervical Cancer)0.96 - 2.8[11][15]
L1210 Leukemia0.97[2]
B16 Melanoma0.89[2]
FS-3 Fibrosarcoma0.83[2]
K562 (Leukemia)0.96 - 2.8[15]
HL60 (Leukemia)0.96 - 2.8[15]

Methodologies for Biological Characterization

To aid researchers in the practical study of Heliquinomycin, this section outlines standardized protocols for evaluating its primary biological activities.

Experimental Protocol: DNA Helicase Inhibition Assay

This protocol describes a conceptual framework for measuring the inhibition of DNA helicase activity, a key validation step for confirming Heliquinomycin's mechanism of action.

Objective: To quantify the inhibitory effect of Heliquinomycin on the unwinding of double-stranded DNA by DNA helicase.

Methodology:

  • Substrate Preparation: A radiolabeled (e.g., ³²P) or fluorescently-labeled DNA oligonucleotide is annealed to a longer, complementary single-stranded DNA molecule to create a partially double-stranded substrate.

  • Reaction Setup: Reactions are prepared in a suitable buffer containing ATP, Mg²⁺, purified DNA helicase enzyme, and varying concentrations of Heliquinomycin (or DMSO as a vehicle control).

  • Initiation and Incubation: The reaction is initiated by the addition of the DNA substrate and incubated at 37°C for a defined period (e.g., 30 minutes) to allow for DNA unwinding.

  • Quenching: The reaction is stopped by adding a quenching buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

  • Product Separation: The reaction products (unwound single-stranded oligo vs. annealed double-stranded substrate) are separated using non-denaturing polyacrylamide gel electrophoresis (PAGE).

  • Analysis: The gel is imaged (autoradiography or fluorescence imaging), and the percentage of unwound substrate is quantified. The IC₅₀ value for Heliquinomycin is calculated by plotting the percentage of inhibition against the compound concentration.

Caption: Workflow for a DNA helicase inhibition assay.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a standard method for determining the antibacterial potency of Heliquinomycin.

Objective: To determine the lowest concentration of Heliquinomycin that completely inhibits the visible growth of a specific bacterial strain.

Methodology:

  • Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the culture to a standardized density (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a two-fold serial dilution of Heliquinomycin in a 96-well microtiter plate using the broth medium.

  • Inoculation: Inoculate each well (containing the serially diluted compound) with the standardized bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of Heliquinomycin in which no visible bacterial growth (turbidity) is observed.

Conclusion

The evidence overwhelmingly confirms that Heliquinomycin and Rubymycin , under the common CAS identifier 178182-49-5 , are chemically identical. Heliquinomycin is a structurally unique, glycosylated member of the rubromycin family of natural products. Its potent biological activity stems from its primary function as a non-competitive inhibitor of DNA helicase, which leads to the cessation of DNA and RNA synthesis. This mechanism underpins its dual therapeutic potential as a broad-spectrum antibiotic against Gram-positive bacteria and as a cytotoxic agent against various cancer cell lines. This guide provides a definitive technical reference for researchers, clarifying its chemical identity and detailing its mechanism and biological profile to support future investigations and drug development efforts.

References

  • Chino, M., et al. (1998). Effect of a novel antibiotic, heliquinomycin, on DNA helicase and cell growth. The Journal of Antibiotics, 51(5), 480-486. [Link][11][15]

  • Chino, M., et al. (1996). Heliquinomycin, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 I. Taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 49(8), 752-757. [Link][4]

  • Chino, M., et al. (1997). Heliquinomycin, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 II. Structure determination of heliquinomycin. The Journal of Antibiotics, 50(2), 143-146. [Link][5]

  • Lin, P., et al. (2022). Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes. Engineering Microbiology, 2(3), 100039. [Link][8][9][10]

  • Sperry, J., & Brimble, M. A. (2015). Isolation, biological activity, biosynthesis and synthetic studies towards the rubromycin family of natural products. Natural Product Reports, 32(8), 1133-1153. [Link][16]

  • PubChem. (n.d.). Heliquinomycin. Retrieved February 25, 2026, from [Link][12][13]

  • J-STAGE. (n.d.). Heliquinomycin, a New Inhibitor of DNA Helicase, Produced by Streptomyces sp. MJ929-SF2. Retrieved February 25, 2026, from [Link][6]

Sources

Methodological & Application

Preparation of Rubymycin stock solution in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BIO-2024-RM Topic: Preparation of Rubymycin (


-Rubromycin) Stock Solution in DMSO
Date:  October 26, 2023
Author:  Senior Application Scientist, Bio-Reagent Formulation Division[1]

Executive Summary & Disambiguation

Critical Disambiguation (Safety Notice): Before proceeding, the researcher must verify the chemical identity of "Rubymycin." There is a historical nomenclature overlap that poses a significant experimental risk:

  • Target Compound (

    
    -Rubromycin / Rubymycin):  A red-pigmented quinone antibiotic isolated from Streptomyces collinus.[1] It is a potent telomerase inhibitor  and HIV-1 reverse transcriptase inhibitor.[1] It is highly lipophilic and requires DMSO  for solubilization.
    
  • Conflicting Compound (Rubomycin / Daunorubicin): "Rubomycin" is the Russian trade name for Daunorubicin , a water-soluble anthracycline chemotherapy drug.[1] If you are working with Daunorubicin HCl, do not use this protocol; dissolve in sterile water or saline.

Scope: This protocol specifically addresses the preparation of the lipophilic


-Rubromycin  (CAS: 27267-70-5) in anhydrous Dimethyl Sulfoxide (DMSO) for biological assays.[1]

Physicochemical Profile

Understanding the chemical nature of Rubymycin is prerequisite to successful formulation. As a polycyclic quinone, it exhibits poor aqueous solubility and sensitivity to light.

PropertySpecificationExperimental Implication
Compound Name

-Rubromycin (Rubymycin)
Verify CAS before use.[1]
CAS Number 27267-70-5Unique identifier for verification.[1]
Molecular Weight 536.44 g/mol Used for Molarity calculations.
Formula

High oxygen content; prone to redox cycling.[1]
Appearance Deep Red/Ruby PowderVisual confirmation of dissolution is difficult due to opacity.
Solubility DMSO (>10 mg/mL), DMFInsoluble in water/PBS.[2]
Stability Light Sensitive, HygroscopicProtect from light; store desiccated.

Reagents and Equipment

  • Solid Reagent:

    
    -Rubromycin (Purity 
    
    
    
    98% HPLC).[1]
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered,

    
     99.9% purity (cell culture grade).
    
    • Why Anhydrous? Water accumulation in DMSO decreases the solubility of lipophilic quinones and can induce precipitation upon freeze-thaw cycles.[1]

  • Vessel: Amber glass vials (borosilicate) with PTFE-lined caps.

    • Why Amber? To prevent photo-degradation of the quinone moiety.[1]

    • Why Glass? DMSO can leach plasticizers from standard polypropylene tubes over long storage periods.[1]

  • Gas: Nitrogen (

    
    ) or Argon gas stream (optional but recommended).[1]
    

Protocol: Preparation of 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution .

Step 1: Calculations

To prepare 1 mL of 10 mM solution:




[3][4][5][6]
Step 2: Weighing (The "Difference" Method)

Rubymycin powder is often electrostatic.

  • Place an empty, clean amber glass vial on the analytical balance and tare.

  • Using an anti-static spatula, transfer approximately 5.4 mg of Rubymycin into the vial.

  • Record the exact weight (e.g.,

    
     mg).
    
  • Calculate the required DMSO volume to achieve exactly 10 mM:

    
    
    Example: If 
    
    
    
    mg:
    
    
    [1]
Step 3: Dissolution
  • Add the calculated volume of Anhydrous DMSO to the vial.

  • Vortex vigorously for 30–60 seconds.

  • Sonicate in a water bath at room temperature for 5 minutes.

    • Note: The solution will become a dark ruby red. Ensure no particulate matter remains at the bottom.

  • Optional: Overlay the headspace with Nitrogen gas to prevent oxidation.

Step 4: Aliquoting and Storage
  • Aliquot the stock into small volumes (e.g., 50

    
    L) in amber microtubes or PCR tubes to avoid repeated freeze-thaw cycles.
    
  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Experimental Workflow & Mechanism

The following diagram illustrates the preparation workflow and the downstream biological mechanism (Telomerase Inhibition) to provide context for the researcher.

Rubymycin_Workflow cluster_storage Storage Conditions Solid Solid Rubymycin (Red Powder) Weigh Weighing (Amber Vial) Solid->Weigh DMSO Add Anhydrous DMSO Weigh->DMSO Calc Vol Sonicate Vortex & Sonicate (Dissolution) DMSO->Sonicate Stock 10 mM Stock Solution Sonicate->Stock Dilution Dilution in Media (1:1000) Stock->Dilution Working Conc (e.g., 10 µM) Store1 -20°C / -80°C Stock->Store1 Store2 Protect from Light Stock->Store2 Cell Cellular Assay (Treatment) Dilution->Cell Target Target: Human Telomerase Cell->Target Permeability Outcome Inhibition of hTERT/hTR Target->Outcome Mechanism

Figure 1: Workflow for Rubymycin stock preparation and its downstream application in telomerase inhibition assays.

Quality Control & Troubleshooting

IssueObservationRoot CauseCorrective Action
Precipitation Turbidity upon dilution in media.[1]Concentration too high; "Crash-out" effect.Dilute stepwise. Ensure final DMSO concentration is < 0.5%.[1] Warm media to 37°C before addition.
Incomplete Dissolution Red specks at vial bottom.[1]Moisture in DMSO or insufficient sonication.Sonicate at 40°C for 5 mins. Use fresh anhydrous DMSO.[1]
Loss of Potency Assay results inconsistent over time.Photo-degradation or repeated freeze-thaw.[1]Always use amber vials.[1] Use single-use aliquots.

References

  • Ueno, T. et al. (2000). "Rubromycins as potent inhibitors of human telomerase." Chemistry & Biology.

  • Goldman, A. et al. (2019). "Best practices for compound management and stock solution preparation in drug discovery." SLAS Discovery.

  • PubChem Compound Summary. (2023). "Beta-Rubromycin (CID 53385764)."[1] National Center for Biotechnology Information.[1]

  • Cayman Chemical. (2023).[1] "DMSO Solubility and Storage Guidelines for Lipophilic Compounds."

Sources

Rubymycin cell culture treatment duration and concentration

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Optimization of Rubymycin (


-Rubromycin) in Neoplastic Cell Models 

-Rubromycin.

Executive Summary & Disambiguation

CRITICAL NOMENCLATURE WARNING: Before proceeding, researchers must distinguish between two compounds often conflated due to transliteration variations:

  • 
    -Rubromycin (Target of this Guide):  A quinone methide triterpenoid isolated from Streptomyces collinus. It is a specific human telomerase inhibitor  (hTERT) and HIV-1 reverse transcriptase inhibitor.
    
  • Rubomycin (Daunorubicin): An anthracycline antibiotic used as a chemotherapeutic (DNA intercalator). If your target is standard chemotherapy induction, refer to protocols for Daunorubicin.

This guide focuses on


-Rubromycin  (

-Rub) as a tool for inducing replicative senescence via telomere attrition. Unlike cytotoxic agents that kill immediately,

-Rub requires a "phenotypic lag" phase—a critical concept often overlooked in experimental design.

Mechanistic Grounding


-Rubromycin acts via a spiroketal system that competitively inhibits the primer and dNTP binding sites of human telomerase.[1]

Key Mechanism:

  • Target: hTERT (Human Telomerase Reverse Transcriptase).[2]

  • Action: The compound prevents the elongation of telomeric DNA repeats (

    
    ).
    
  • Outcome: Cells do not die immediately.[3] Instead, they undergo progressive telomere shortening with every division until they reach the "Hayflick Limit," triggering senescence or crisis (apoptosis).

Visualizing the Pathway:

G Rub β-Rubromycin (Spiroketal Moiety) hTERT hTERT (Telomerase Active Site) Rub->hTERT Competitive Inhibition Telomere Telomere Elongation (TTAGGG repeats) Rub->Telomere Blocks hTERT->Telomere Normal Function Shortening Progressive Telomere Shortening Telomere->Shortening In presence of Inhibitor Lag Phenotypic Lag (10-30 Pop. Doublings) Shortening->Lag Senescence Replicative Senescence (Growth Arrest) Lag->Senescence Crisis Crisis/Apoptosis Lag->Crisis

Figure 1: Mechanism of Action. Note the critical "Phenotypic Lag" phase; immediate cytotoxicity suggests off-target effects or overdose.

Reagent Preparation & Handling


-Rubromycin is a quinone derivative and is sensitive to light and oxidation.
  • Solvent: Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into light-protected (amber) tubes. Store at -20°C. Avoid freeze-thaw cycles.

  • Solubility Note: If precipitation occurs upon adding to aqueous media, sonicate briefly. Ensure the final DMSO concentration in culture is

    
     (ideally 
    
    
    
    ).

Experimental Protocols

Phase A: Determining the Maximum Tolerated Dose (MTD)

Objective: Identify the concentration that inhibits telomerase without causing immediate acute necrosis.

Rationale: Telomerase inhibition is a chronic event. If cells die within 24-48 hours, the mechanism is non-specific toxicity (likely mitochondrial uncoupling due to the quinone moiety), not telomere shortening.

Protocol:

  • Seeding: Seed tumor cells (e.g., HeLa, MCF-7) at

    
     cells/well in a 96-well plate.
    
  • Adhesion: Allow 24h for attachment.

  • Treatment: Treat with a log-scale gradient of

    
    -Rubromycin:
    
    • 
      .
      
  • Duration: Incubate for 72 hours .

  • Readout: Perform CellTiter-Glo (ATP) or SRB assay.

    • Note: Avoid MTT assays if possible; the intrinsic color of quinones can interfere with absorbance readings at 570nm.

  • Target Selection: Select the highest concentration that maintains >80-90% viability .

    • Reference Value: For HeLa cells, the specific telomerase inhibition IC50 is often 3–8

      
      M , while acute cytotoxicity (non-specific) begins >20 
      
      
      
      M [1].

Data Summary Table: Typical Sensitivity Ranges

Cell LineTelomerase IC50 (

M)
Acute Cytotoxicity IC50 (

M)
Recommended Chronic Dose (

M)
HeLa (Cervical)3.0 – 8.6~20.05.0 – 10.0
MCF-7 (Breast)4.5 – 9.0~25.05.0 – 10.0
HFF (Normal Fibroblast)N/A (Telomerase -)> 50.0Control
Phase B: Chronic Exposure (The "Population Doubling" Assay)

Objective: Validate biological efficacy via telomere attrition.[4]

Rationale: A single dose is insufficient. Cells must divide to lose telomeric DNA.[2] The assay duration is defined by Population Doublings (PD), not hours.

Workflow Diagram:

Workflow Start Seed Cells (Day 0) Treat Apply β-Rubromycin (5-10 µM) Start->Treat Incubate Incubate 3-4 Days (approx 2 PDs) Treat->Incubate Harvest Harvest & Count Incubate->Harvest Split Split Culture Harvest->Split Sample Save Pellet for TRAP/qPCR Split->Sample 50% of cells Reseed Reseed at Low Density (Fresh Drug) Split->Reseed 50% of cells End Analyze Telomere Length (Day 14-28) Sample->End Reseed->Treat Repeat Cycle (4-8 times)

Figure 2: Chronic Treatment Workflow. Continuous pressure is required to observe the "Rubymycin Effect."

Step-by-Step Protocol:

  • Day 0: Seed

    
     cells in T-25 flasks.
    
  • Treatment: Add

    
    -Rubromycin at the determined sub-lethal dose (e.g., 5 
    
    
    
    M). Include a DMSO vehicle control.
  • Maintenance (Every 3-4 days):

    • Trypsinize and count cells.

    • Calculate Population Doublings (PD):

      
      .
      
    • Reseed

      
       cells into a new flask with fresh media and fresh drug.
      
    • Pellet the remaining cells (

      
      ), wash with PBS, and freeze at -80°C for analysis.
      
  • Endpoint: Continue for 4–6 weeks or until the treated cells stop dividing (Senescence).

  • Analysis: Extract DNA from frozen pellets and perform TRAP assay (Telomeric Repeat Amplification Protocol) or q-PCR to quantify telomere length relative to Day 0.

Troubleshooting & Expert Tips

  • False Negatives in TRAP Assay:

    
    -Rubromycin is a PCR inhibitor at high concentrations. When performing the TRAP assay on cell lysates, ensure you perform a "mixing experiment" (lysate + pure enzyme) or use a spin column to remove the drug from the protein lysate before the PCR step.
    
  • Color Interference:

    
    -Rubromycin is a pigmented quinone (reddish-orange). High concentrations may artificially increase absorbance readings in colorimetric assays. Always use a "media + drug" blank (no cells) to subtract background absorbance.
    
  • Stability: The quinone methide group is reactive.[5] Do not keep drug-containing media in the fridge for more than 48 hours. Prepare fresh dilutions from the DMSO stock for every passage.

References

  • Ueno, T., et al. (2000). "Inhibition of human telomerase by rubromycins: implication of spiroketal system of the compounds as an active moiety."[1] Biochemistry, 39(19), 5995-6002. Link

  • Mizushina, Y., et al. (2012).

    
    -rubromycin and oleic acid."[6] Immunology, Endocrine & Metabolic Agents in Medicinal Chemistry, 12(4). Link
    
  • Yamazoe, S., et al. (2009). "Reverse transcriptase inhibition by rubromycins: the spiroketal system is a key pharmacophore."[1] Journal of Antibiotics, 62, 107–109. Link

  • Herbert, B., et al. (1999). "Inhibition of telomerase limits the growth of human cancer cells."[2] Nature Medicine, 5, 1164–1170. Link

Sources

Rubymycin IC50 determination in cancer cell lines

Application Note: Determination of Rubymycin ( -Rubromycin) IC in Cancer Cell Lines[1]

Introduction & Compound Profile

Rubymycin (historically associated with the Rubromycin family, specifically


-Rubromycinhuman telomerase (hTERT)HIV-1 reverse transcriptase

Unlike standard chemotherapeutics that often target DNA replication directly (e.g., alkylating agents),


Critical Handling Constraints (Expertise Pillar)
  • Chromophore Interference: Rubymycins are deeply pigmented (red/ruby). This presents a high risk of signal interference in colorimetric assays like MTT or MTS, which rely on absorbance near 570 nm. Luminescence-based detection (ATP) is strongly recommended to ensure data integrity.

  • Solubility: Highly lipophilic; requires DMSO for solubilization.

  • Stability: Sensitive to light due to the quinone moiety. All handling should be performed under low-light conditions or using amber vessels.

Mechanism of Action (MOA)

The following diagram outlines the dual-pathway mechanism where Rubymycin induces cell death through both immediate metabolic stress and long-term telomere attrition.

MOARubymycinRubymycin(β-Rubromycin)hTERTTarget: hTERT(Telomerase Reverse Transcriptase)Rubymycin->hTERTRTTarget: Reverse Transcriptase(Retroviral)Rubymycin->RTCompInhibCompetitive Inhibition(Primer/dNTP site)hTERT->CompInhibShortTermShort-Term Effect(24-72h)CompInhib->ShortTermHigh Conc.LongTermLong-Term Effect(>20 doublings)CompInhib->LongTermMetabolicStressMetabolic Stress &Direct CytotoxicityShortTerm->MetabolicStressTelomereShortTelomere ShorteningLongTerm->TelomereShortApoptosisApoptosis(Cell Death)MetabolicStress->ApoptosisSenescenceReplicative SenescenceTelomereShort->SenescenceSenescence->Apoptosis

Fig 1: Dual mechanism of Rubymycin. While telomerase inhibition is the primary target, IC50 assays often measure the acute metabolic stress response.

Experimental Design & Materials

To avoid the "false inhibition" artifacts common with red-colored compounds in absorbance assays, this protocol utilizes a Luminescent ATP Assay (e.g., CellTiter-Glo®) .

Materials Checklist
Reagent/EquipmentSpecificationPurpose
Test Compound

-Rubromycin (Purity >98%)
Target inhibitor
Solvent DMSO (Anhydrous, Cell Culture Grade)Stock preparation
Cell Lines MCF-7 (Breast), A549 (Lung), or HeLaTarget models
Positive Control Doxorubicin or StaurosporineAssay validation
Detection Reagent CellTiter-Glo (Promega) or equivalentATP quantification (Luminescence)
Plate Type 96-well White Opaque, Flat BottomMaximizes signal, minimizes cross-talk
Preparation of Stock & Working Solutions[2]
  • Master Stock (10 mM): Dissolve 1 mg of

    
    -Rubromycin (MW ~532.5  g/mol ) in 187.8 µL of DMSO. Vortex until fully dissolved.[1] Store at -20°C in amber vials.
    
  • Working Stock (2x): Prepare a 2x concentration of the highest test dose (e.g., 200 µM) in complete cell culture media. The final DMSO concentration must remain <0.5% to avoid solvent toxicity.

Detailed Protocol: Luminescent IC Determination

Step 1: Cell Seeding (Day 0)
  • Harvest cells during the logarithmic growth phase.[2]

  • Seed 3,000 – 5,000 cells/well in 100 µL of media into white 96-well plates.

  • Crucial: Leave Column 1 empty (media only) for background subtraction.

  • Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    
Step 2: Compound Treatment (Day 1)
  • Serial Dilution: Prepare a 1:3 serial dilution of Rubymycin in a separate sterile plate.

    • Range: 100 µM down to 0.01 µM (8–10 points).

  • Addition: Remove old media from the cell plate (optional but recommended for stability) or add 2x compound concentrate directly to existing media.

  • Controls:

    • Vehicle Control: Media + 0.5% DMSO (defines 100% viability).

    • Positive Control:[3] 10 µM Doxorubicin (defines 0% viability/max kill).

    • Blank: Media only (no cells).

Step 3: Incubation (Day 1–4)
  • Incubate for 72 hours .

  • Note on Causality: Rubymycin's telomerase inhibition is slow-acting. However, for IC

    
     determination, we measure the 72h acute cytotoxicity window. If testing specifically for telomere-dependent senescence, a 7-14 day clonogenic assay is required.
    
Step 4: Detection (Day 4)
  • Equilibrate the plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 minutes.

  • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio with media).

  • Orbitally shake for 2 minutes to induce cell lysis.

  • Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Read Luminescence (RLU) on a multi-mode plate reader (integration time: 0.5–1.0 sec).

Workflow Visualization

WorkflowStockStock Prep10mM in DMSOTreatTreatSerial Dilution(0.01 - 100 µM)Stock->TreatSeedSeed Cells3-5k/well(White Plate)Incubate1Attach24hSeed->Incubate1Incubate1->TreatIncubate2Incubate72h @ 37°CTreat->Incubate2LysisAdd Reagent(ATP Lysis)Incubate2->LysisReadRead Luminescence(No Filter)Lysis->Read

Fig 2: Step-by-step workflow for ATP-luminescence based IC50 determination.

Data Analysis & Troubleshooting

Calculation
  • Subtract Background: Average RLU of "Blank" wells from all samples.

  • Normalize: Calculate % Viability:

    
    
    
  • Curve Fitting: Plot Log[Concentration] vs. % Viability. Fit using a 4-Parameter Logistic (4PL) non-linear regression model:

    
    
    
Expected Results (Reference Values)
Cell LineTissue OriginExpected IC

(72h)
Notes
MCF-7 Breast0.5 – 1.5 µMHigh sensitivity
Kato III Stomach~0.8 µMReported by Ueno et al.
A549 Lung> 10 µMOften resistant in short-term assays
Troubleshooting Guide
  • Signal Saturation: If RLU is >1,000,000 (flashing "OVER"), reduce gain or integration time.

  • High Background: Ensure the "Blank" wells contain the same ratio of Media:Reagent as sample wells.

  • Color Quenching: If you must use a colorimetric assay (e.g., MTT) and results are erratic, the red color of Rubymycin is likely absorbing at 570nm. Switch to the Luminescence protocol above.

References

  • Ueno, T., et al. (2000). Inhibition of human telomerase by rubromycins: implication of spiroketal system of the compounds as an active moiety.[4][5][6] Biochemistry.

  • Mizushina, Y., et al. (2012).

    
    -rubromycin and oleic acid.[5][6] Mini Reviews in Medicinal Chemistry. 
    
  • BioAustralis.

    
    -Rubromycin Product Data & Cytotoxicity Profile. 
    
  • BenchChem. Protocols for Determining IC50 of Cytotoxic Agents.

  • Promega. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Rubymycin (Daunorubicin) Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Optimization of Rubymycin (Daunorubicin HCl) Stock Solutions & Prevention of "Crash-Out" Events Last Updated: February 25, 2026[1][2][3]

Core Directive & Executive Summary

Rubymycin (synonymous with Daunorubicin or Rubidomycin ) is an anthracycline antibiotic widely used in oncology research.[1][2][3][4] While chemically potent, it presents a notorious physicochemical challenge: solubility instability .[1][2][3][4]

Users frequently encounter precipitation when transitioning from organic stock solutions (DMSO) to aqueous buffers (PBS/Media).[1][2][3][4] This guide moves beyond basic "mix and vortex" advice to explain the thermodynamic drivers of precipitation and provides a self-validating workflow to ensure your drug delivery is accurate and reproducible.

The Golden Rule: Rubymycin exists in a delicate equilibrium.[1][2][3][4] It requires the HCl salt form for water solubility and an acidic-to-neutral pH to remain stable.[1][2][3][4] Alkaline conditions (pH > 8) or high-salt environments trigger immediate aggregation and precipitation.[1][2][3][4]

The Chemistry of Precipitation (The "Why")

To troubleshoot effectively, you must understand the molecule's behavior.[1][2][3][4] Rubymycin consists of a hydrophobic tetracyclic aglycone (the red pigment) linked to a hydrophilic amino sugar (daunosamine).[1][2][3][4]

ParameterTechnical SpecificationImplication for Handling
Salt Form Hydrochloride (HCl) Highly water-soluble.[1][2][3][4] If you neutralize the HCl (pH > 7-8), it reverts to the "Free Base" form, which is insoluble in water.[1][2][3][4]
pKa ~8.2 - 8.6 (Amino group)At pH 7.4 (PBS/Media), the molecule is close to its pKa.[1][2][3][4] A fraction of the drug deprotonates, losing charge and solubility, leading to aggregation.[1][2][3][4]
Aggregation Self-Association Anthracyclines stack like coins (dimerization) at high concentrations (>10 mM), especially in high-salt buffers like PBS.[1][2][3][4]
Visual Indicator Color Change Red/Orange: Stable (Acidic/Neutral).[1][2][3][4] Blue/Purple: Unstable/Precipitated (Alkaline/Degraded).[1][2][3][4][5]

Decision Tree: Solubility & Reconstitution

The following logic flow illustrates the correct decision-making process to avoid precipitation.

Rubymycin_Solubility Start Start: Rubymycin Powder CheckForm Check Form: HCl Salt or Free Base? Start->CheckForm HCl_Salt HCl Salt (Standard) CheckForm->HCl_Salt Free_Base Free Base CheckForm->Free_Base Solvent_DMSO Primary Solvent: Anhydrous DMSO (Rec. Conc: 10-50 mM) HCl_Salt->Solvent_DMSO Preferred for Storage Solvent_Water Alternative: Sterile Water (Avoid PBS initially) HCl_Salt->Solvent_Water Immediate Use Only Dilution Dilution into Media/Buffer Solvent_DMSO->Dilution Acidify Must Acidify or use 100% Organic Solvent Free_Base->Acidify Difficult path Shock Risk: Solvent Shock (Rapid precipitation) Dilution->Shock Direct add > 1% v/v Stepwise Protocol: Stepwise Dilution 1. DMSO Stock 2. Intermediate (Water/Saline) 3. Final Media Dilution->Stepwise Correct Method Fail Precipitation Shock->Fail Turbidity/Crystals Success Ready for Assay Stepwise->Success Clear Solution

Figure 1: Decision logic for Rubymycin reconstitution. Note the critical branch at "Dilution" where most errors occur.[1][2][3][4]

Troubleshooting Guides & FAQs

Scenario A: "I added the stock to my cell culture media, and it turned cloudy."

Diagnosis: Solvent Shock. You likely added a high-concentration DMSO stock (e.g., 50 mM) directly into a serum-rich, high-salt medium.[1][2][3][4] The rapid change in polarity caused the hydrophobic backbone of Rubymycin to "crash out" before it could disperse.[1][3][4]

The Fix (The "Sandwich" Protocol):

  • Do not add DMSO stock directly to the bulk media bottle.[1][2][3][4]

  • Pre-dilution Step: Dilute your DMSO stock 1:10 into sterile water or saline first.[1][2][3][4] Vortex immediately.

  • Final Addition: Add this intermediate solution to your media.

    • Why? This lowers the kinetic energy barrier and prevents local high-concentration pockets that trigger nucleation.[1][2][3][4]

Scenario B: "My frozen DMSO stock has crystals at the bottom."

Diagnosis: Hygroscopic Freezing. DMSO freezes at 18.5°C. If your stock was stored at -20°C, it is frozen.[1][2][3][4] However, DMSO is hygroscopic (absorbs water from air).[1][2][3][4] Repeated opening/closing introduces water, which lowers solubility and can cause crystal growth during the freeze-thaw cycle.[1][2][3][4]

The Fix:

  • Thaw Completely: Warm the vial to 37°C in a water bath for 5-10 minutes.

  • Sonicate: If crystals persist, sonicate for 30 seconds (Rubymycin is heat-stable enough for brief sonication).

  • Vortex: Vigorously vortex to ensure homogeneity.

  • Prevention: Aliquot stocks into single-use vials to avoid freeze-thaw cycles.

Scenario C: "The solution turned purple/blue."

Diagnosis: Alkaline Hydrolysis. Rubymycin acts as a pH indicator.[1][2][3] A shift from red/orange to blue/purple indicates the pH has risen above 8.0.[1][2][3][4]

The Fix:

  • Check your Buffer: Are you using an old PBS stock? Is your media pH drifting?

  • Correction: The drug may have degraded. If the color shift is significant, discard the solution .

  • Future Proofing: Ensure your buffer is pH 7.2–7.[1][2][3][4]4. Avoid storing Rubymycin in basic buffers for >1 hour.[2][3][4]

Validated Experimental Protocols

Protocol 1: Preparation of Master Stock (50 mM)
  • Materials: Rubymycin HCl powder, Anhydrous DMSO (Grade ≥99.9%), Amber glass vials (Rubymycin is light sensitive).[1][2][3][4]

  • Step 1: Weigh Rubymycin HCl.[1][2][3][4] (MW: ~563.98 g/mol ).[1][2][3][4]

  • Step 2: Calculate DMSO volume.[1][2][3][4]

    • Formula:

      
      [1][2][3][4]
      
  • Step 3: Add DMSO. Vortex for 1 minute until clear red solution forms.

  • Step 4: Aliquot 20-50 µL into amber tubes. Store at -20°C (stable for 1 year) or -80°C (stable for >2 years).

Protocol 2: The "Step-Down" Dilution for Cell Culture

Target: 10 µM Final Concentration in 10 mL Media

  • Thaw 50 mM DMSO stock.

  • Intermediate Dilution (100x):

    • Add 2 µL of 50 mM Stock to 198 µL of Sterile Water (Not Media).

    • Result: 200 µL of 500 µM Rubymycin.[2][3][4]

    • Observation: Solution should remain clear red/pink.[2][3][4]

  • Final Dilution:

    • Add the 200 µL Intermediate to 9.8 mL of Cell Culture Media.[3][4]

    • Result: 10 µM Final Concentration.

    • Outcome: No precipitation; uniform drug distribution.[1][2][3][4]

Solubility Reference Data

SolventSolubility Limit (approx.)[1][2][3][4][5][6][7][8]StabilityNotes
DMSO ~100 mg/mLHigh (>1 year at -20°C)Recommended for Master Stock.[1][2][3]
Water ~10-20 mg/mLModerate (24h at 4°C)Good for intermediate dilution.[2][3][4]
PBS (pH 7.4) < 10 mg/mLLow (<24h)High Risk. Salting out occurs over time.[2][3][4]
Ethanol < 5 mg/mLLowNot recommended; poor solubility.[1][2][3][4]

References

  • PubChem. (n.d.).[2][3][4] Daunorubicin Hydrochloride Compound Summary. National Library of Medicine.[1][2][3][4] Retrieved February 25, 2026, from [Link][2][3][4]

Sources

Technical Support Center: Optimizing Rubymycin Fermentation in Streptomyces

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals.

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the fermentation of Rubymycin, a polyketide antibiotic, from Streptomyces species. As Senior Application Scientists, we have compiled this resource to bridge the gap between theoretical knowledge and practical application, ensuring you can achieve optimal and consistent Rubymycin yields.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding Rubymycin fermentation.

Q1: What are the typical producing organisms of Rubymycin?

A1: Rubymycin and its analogs are primarily produced by various strains of Streptomyces. While specific producer strains are often proprietary, the genus Streptomyces is the well-established source of this class of antibiotics.

Q2: What is the general timeline for Rubymycin production in a batch fermentation?

A2: Rubymycin is a secondary metabolite, meaning its production typically begins in the late exponential or early stationary phase of bacterial growth.[1] Significant accumulation is often observed after 4 to 8 days of fermentation, though this can vary depending on the strain and culture conditions.[2]

Q3: What are the key classes of precursors for Rubymycin biosynthesis?

A3: Rubymycin belongs to the polyketide family of natural products. Its biosynthesis originates from simple carboxylic acid units, primarily acetyl-CoA and malonyl-CoA.[3] Therefore, ensuring a sufficient intracellular pool of these precursors is critical for high-yield fermentation.

Q4: How is Rubymycin typically quantified from a fermentation broth?

A4: Quantification of Rubymycin from complex fermentation broths is most accurately achieved using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or Mass Spectrometry (MS) detector.[4][5][6] This allows for the separation of Rubymycin from other broth components and its accurate measurement against a standard curve.

II. Troubleshooting Guide: A Deeper Dive into Common Fermentation Issues

This guide provides structured solutions to common problems encountered during Rubymycin fermentation.

Issue 1: Low or No Rubymycin Yield Despite Good Biomass

This is a frequent challenge where the Streptomyces culture grows well, indicated by high cell density, but the final Rubymycin titer is disappointingly low.[7] This often points to a metabolic shift favoring primary metabolism (growth) over secondary metabolism (antibiotic production).

Potential Cause A: Suboptimal Media Composition

The composition of the fermentation medium is a critical factor influencing the switch from primary to secondary metabolism.

  • Carbon Source & Catabolite Repression: High concentrations of readily metabolizable sugars like glucose can lead to carbon catabolite repression, which actively inhibits the expression of genes involved in secondary metabolite biosynthesis.[7]

  • Nitrogen Source: The type and concentration of the nitrogen source can significantly impact Rubymycin production. Certain nitrogen sources may repress the biosynthetic pathway.[8]

  • Phosphate Levels: High concentrations of phosphate are known to suppress the production of many secondary metabolites in Streptomyces.[7]

  • Carbon Source Screening:

    • Design experiments to test a range of carbon sources (e.g., glucose, starch, glycerol, maltose) at varying concentrations.

    • Include a condition with a slower-metabolizing carbon source to potentially alleviate catabolite repression.

  • Nitrogen Source Evaluation:

    • Experiment with different organic (e.g., peptone, yeast extract, soybean meal) and inorganic (e.g., ammonium sulfate, sodium nitrate) nitrogen sources.[8]

    • Test various carbon-to-nitrogen (C/N) ratios, as this balance is often crucial for inducing secondary metabolism.

  • Phosphate Limitation Strategy:

    • Titrate the concentration of the phosphate source (e.g., K2HPO4) in your medium to identify a level that supports adequate growth without inhibiting Rubymycin production.

Parameter Typical Starting Range Optimization Goal
Carbon Source 10-50 g/LIdentify a source and concentration that balances growth and production.
Nitrogen Source 1-10 g/LDetermine the optimal source and C/N ratio.
Phosphate (K2HPO4) 0.1-1.0 g/LFind the lowest concentration that does not limit growth.
Potential Cause B: Inappropriate Fermentation Conditions

Physical parameters during fermentation play a pivotal role in enzyme activity and overall metabolic function.

  • pH: The pH of the culture medium affects nutrient uptake and the activity of enzymes in the Rubymycin biosynthetic pathway. The optimal pH for growth may not be the optimal pH for production.[9][10]

  • Temperature: Streptomyces species have an optimal temperature range for growth, but a different temperature might be required to trigger maximal Rubymycin biosynthesis.[11][12][13]

  • Dissolved Oxygen (DO): Oxygen availability is critical for the aerobic metabolism of Streptomyces and can directly impact the production of secondary metabolites.[14]

  • pH Profiling:

    • Monitor the pH of your fermentation over time.

    • Conduct a series of experiments with different initial pH setpoints (e.g., ranging from 6.0 to 8.0).

    • For bioreactor users, implement pH control to maintain a constant pH throughout the fermentation and assess the impact on yield.

  • Temperature Shift Studies:

    • Perform fermentations at a range of temperatures (e.g., 25-37°C) to determine the optimal temperature for Rubymycin production.

    • Consider a temperature-shift strategy: grow the culture at a temperature optimal for biomass accumulation and then shift to a different temperature to induce secondary metabolism.

  • Aeration and Agitation Optimization (for bioreactors):

    • Vary the agitation speed and aeration rate to modulate the dissolved oxygen levels.

    • Monitor DO levels and correlate them with Rubymycin production to identify the optimal range.

Issue 2: Inconsistent Batch-to-Batch Rubymycin Production

Variability between fermentation batches is a common hurdle in scaling up production and obtaining reliable experimental data.

Potential Cause A: Inoculum Quality and Age

The physiological state of the seed culture used to inoculate the production fermenter is a major source of variability. An inconsistent inoculum can lead to unpredictable growth kinetics and product formation.[15]

  • Standardize Seed Culture Conditions: Use a consistent medium and incubation conditions (temperature, agitation, time) for preparing your seed culture.

  • Optimize Inoculum Age: Harvest the seed culture at a consistent point in its growth phase (e.g., mid-to-late exponential phase) for inoculation.

  • Control Inoculum Volume: Use a fixed percentage of the production medium volume for inoculation (e.g., 5-10% v/v).

Potential Cause B: Phage Contamination

Streptomyces cultures are susceptible to bacteriophage infections. A phage contamination can lead to cell lysis and a complete loss of productivity.[16]

  • Microscopic Examination: Regularly examine your cultures under a microscope. The presence of significant cell lysis or abnormal cell morphology could indicate a phage infection.

  • Plaque Assay: If phage contamination is suspected, perform a plaque assay using a sensitive indicator strain.

  • Aseptic Technique: Reinforce strict aseptic techniques during all culture manipulations to prevent contamination.[17]

  • Culture Rotation: If phage contamination is persistent, consider rotating different Streptomyces strains that have different phage sensitivities.

Issue 3: Foaming in the Bioreactor

Excessive foaming can lead to a loss of culture volume, contamination, and inaccurate process control.

Potential Cause: High Protein Content in Media

Media rich in proteins, such as those containing yeast extract or peptone, are prone to foaming, especially with high aeration and agitation.[9]

  • Antifoam Agents: Add a sterile antifoam agent at the beginning of the fermentation or as needed. Be aware that some antifoam agents can have a minor impact on cell growth or product formation, so it's advisable to test different types and concentrations.

  • Media Modification: If possible, experiment with reducing the concentration of high-protein components in your medium.

III. Advanced Optimization Strategies

For researchers looking to push their Rubymycin yields to the next level, the following strategies can be employed.

Precursor Feeding

Supplementing the fermentation with biosynthetic precursors can significantly boost the final product titer by increasing the intracellular pool of building blocks for Rubymycin synthesis.

Experimental Workflow: Precursor Feeding
  • Identify Key Precursors: Based on the known biosynthetic pathway of Rubymycin, the primary precursors are acetyl-CoA and malonyl-CoA.[3] Direct feeding of these is not practical, so consider feeding compounds that can be readily converted to these precursors, such as acetate or malonate.

  • Determine Optimal Feeding Time: The timing of precursor addition is critical. Adding precursors too early may inhibit growth, while adding them too late may not be effective. A common strategy is to add the precursor at the onset of the stationary phase.[18]

  • Optimize Precursor Concentration: Test a range of precursor concentrations to find the optimal level that enhances Rubymycin production without causing toxicity to the cells.

Precursor_Feeding_Workflow A Identify Key Precursors (e.g., Acetate, Malonate) B Determine Optimal Feeding Time (e.g., Onset of Stationary Phase) A->B C Optimize Precursor Concentration B->C D Monitor Rubymycin Titer and Biomass C->D E Scale-Up Optimized Protocol D->E

Caption: Workflow for optimizing precursor feeding in Rubymycin fermentation.

Statistical Media Optimization

To systematically explore the interactions between different media components, statistical methods like Response Surface Methodology (RSM) can be employed.[8][19][20][21] This approach allows for the efficient identification of the optimal concentrations of multiple media components simultaneously.

Experimental Workflow: Response Surface Methodology
  • Factor Screening: Use a Plackett-Burman design to identify the media components that have the most significant impact on Rubymycin production.

  • Central Composite Design: Use a central composite design (CCD) to investigate the quadratic effects and interactions of the most significant factors identified in the screening step.

  • Model Fitting and Validation: Fit the experimental data to a polynomial equation and validate the model to determine the optimal media composition.

RSM_Workflow cluster_screening Factor Screening cluster_optimization Optimization A Select Potential Media Components B Plackett-Burman Design A->B C Identify Significant Factors B->C D Central Composite Design C->D E Model Fitting and Analysis D->E F Determine Optimal Concentrations E->F G Validation Experiments F->G

Caption: A typical workflow for media optimization using Response Surface Methodology.

IV. References

  • Bilyk, O., et al. (2017). An acetyltransferase controls the metabolic flux in rubromycin polyketide biosynthesis by direct modulation of redox tailoring enzymes. ResearchGate. Available at: [Link]

  • Olmos, J. L., et al. (2021). New Insights in Streptomyces Fermentations. ResearchGate. Available at: [Link]

  • Zhang, W., et al. (2020). Enhanced AmB Production in Streptomyces nodosus by Fermentation Regulation and Rational Combined Feeding Strategy. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Ordóñez-Robles, et al. (2018). Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis. PMC. Available at: [Link]

  • Berardi, C., et al. (2021). Streptomycetes as platform for biotechnological production processes of drugs. PMC. Available at: [Link]

  • Kanehisa Laboratories. (n.d.). KEGG PATHWAY: Streptomycin biosynthesis - Rubinisphaera brasiliensis. KEGG. Available at: [Link]

  • Kim, J. N., et al. (2016). Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441. PMC. Available at: [Link]

  • Di-Lauro, G., et al. (2021). Optimization of Pre-Inoculum, Fermentation Process Parameters and Precursor Supplementation Conditions to Enhance Apigenin Production by a Recombinant Streptomyces albus Strain. MDPI. Available at: [Link]

  • Manteca, A., & Yagüe, P. (2018). Streptomyces Differentiation in Liquid Cultures as a Trigger of Secondary Metabolism. MDPI. Available at: [Link]

  • Wang, G., et al. (2015). Optimization of the medium for streptolydigin production by Streptomyces lydicus AS 4.2501 with precursor feeding using response surface methodology. ResearchGate. Available at: [Link]

  • Olmos, J. L., et al. (2021). New Insights in Streptomyces Fermentations. PMC. Available at: [Link]

  • Shepherd, M. D., et al. (2010). Laboratory maintenance of Streptomyces species. SciSpace. Available at: [Link]

  • He, Y., et al. (2024). A simple and efficient method for betalain quantification in RUBY-expressing plant samples. Nature. Available at: [Link]

  • Lee, J. H., et al. (2022). Streptomyces: The biofactory of secondary metabolites. PMC. Available at: [Link]

  • Selvaraj, J. N., et al. (2023). Statistical optimization of media components for antibiotic production in Streptomyces sp. CMSTAAHAL-3. Electronic Journal of Biotechnology. Available at: [Link]

  • Vieira Françoes, M. (2019). How can you maximize secondary metabolites production by Streptomyces in a huge amount of medium? ResearchGate. Available at: [Link]

  • Kumar, S., & Kumar, A. (2014). Optimization of Medium for the Production of Streptomycin By Streptomyces Griseus. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Bundale, S., et al. (2015). Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil. Scientific Research Publishing. Available at: [Link]

  • Perlman, D. (2018). Phage Problems in the Streptomycin Fermentation. Mycologia. Available at: [Link]

  • S, S., et al. (2017). Isolation, characterisation and enzymatic activity of Streptomyces sp. and its pH control during fermentation process. PMC. Available at: [Link]

  • El-Gayar, S. A., et al. (2023). Improved Antibiotic Activity from Streptomyces monomycini strain RVE129 Using Classical and Statistical Design of Experiments. Biomedical and Pharmacology Journal. Available at: [Link]

  • He, H., et al. (2013). Identification and Characterization of the Pyridomycin Biosynthetic Gene Cluster of Streptomyces pyridomyceticus NRRL B-2517. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Development and validation of LC-MS/MS methods to measure tobramycin and lincomycin in plasma, microdialysis fluid and urine: Application to a pilot pharmacokinetic research study. ResearchGate. Available at: [Link]

  • Song, Y., et al. (2024). Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Bundale, S., et al. (2015). Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil. ResearchGate. Available at: [Link]

  • Westhoff, S., et al. (2021). Competition Sensing Changes Antibiotic Production in Streptomyces. PubMed. Available at: [Link]

  • Ismail, M. F., et al. (2023). Automated Media Optimization for Enhanced Biomass Production of Effective Microorganisms. ResearchersLinks. Available at: [Link]

  • Li, J., et al. (2024). Optimization of the Fermentation Medium of Streptomyces ahygroscopicus ΔnysB, a Tetramycin Producing Strain, by the Response Surface Method. Science Publications. Available at: [Link]

  • S, S., et al. (n.d.). OPTIMIZATION OF CULTIVATION PARAMETERS FOR GROWTH AND PIGMENTPRODUCTION BY Streptomyces spp. ISOLATED FROM MARINE SEDIMENT ANDRH. SciSpace. Available at: [Link]

  • CentAUR. (n.d.). Method development and validation: solid phase extraction-ultra performance liquid chromatography-tandem mass spectrometry quantification of pirlimycin in bovine feces and urine. CentAUR. Available at: [Link]

  • Al-Dhabi, N. A., et al. (2023). Formulation of cost-effective medium and optimization studies for enhanced production of rapamycin. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Medium optimization for enhanced production of Rifamycin B by Amycolatopsis mediterranei S699: Combining a full factorial design and a statistical approach. ResearchGate. Available at: [Link]

  • Tercero, J. A., et al. (1996). The biosynthetic pathway of the aminonucleoside antibiotic puromycin, as deduced from the molecular analysis of the pur cluster of Streptomyces alboniger. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). RUBY construct for the betalain biosynthetic pathway in a single open... ResearchGate. Available at: [Link]

  • Hurtaud-Pessel, D., et al. (2021). A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile. PubMed. Available at: [Link]

  • Kim, S. H., et al. (2023). Effect of pH and temperature on the biodegradation of oxytetracycline, streptomycin, and validamycin A in soil. Applied Biological Chemistry. Available at: [Link]

  • Aga, D. S., et al. (2022). Effect of temperature, pH, and soil texture on pirlimycin fate in dairy manure–amended soils. Journal of Environmental Quality. Available at: [Link]

  • MDPI. (n.d.). Influence of pH and Temperature on Struvite Purity and Recovery from Anaerobic Digestate. MDPI. Available at: [Link]

  • Aga, D. S., et al. (2022). Effect of temperature, pH, and soil texture on pirlimycin fate in dairy manure-amended soils. PubMed. Available at: [Link]

Sources

Technical Support Center: Storage & Stability of Rubymycin (Daunorubicin)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Disambiguation

Critical Note on Nomenclature: In the context of pharmaceutical and biochemical research, Rubymycin is historically and chemically synonymous with Daunorubicin (also known as Rubidomycin ).[1] It is an anthracycline antibiotic used extensively as a chemotherapeutic agent and a research tool for DNA intercalation studies.[1]

  • Target Compound: Rubymycin (Daunorubicin) HCl[1]

  • CAS Number: 23541-50-6 (Hydrochloride)[1]

  • Appearance: Red to orange-red crystalline powder.[1]

  • Primary Sensitivity: Light (Photolysis), Hydrolysis (pH-dependent), and Thermal degradation in solution.[1]

Note: If your research involves Rubromycin (e.g.,


-Rubromycin, a telomerase inhibitor from Streptomyces collinus), please refer to our separate technical bulletin TB-RUBRO-09, as the stability profiles differ significantly.[1]
Core Storage Protocols: The "Why" and "How"

To prevent degradation, you must treat Rubymycin as a dynamic chemical system rather than a static solid.[1] The following protocols are designed to arrest the three primary degradation vectors: Hydrolytic cleavage , Photolytic oxidation , and Thermal decomposition .[1]

A. Solid State Storage (Lyophilized Powder)
ParameterRecommended ConditionScientific Rationale (Causality)
Temperature -20°C (Standard) or 4°C (Short-term)Arrhenius kinetics dictate that lower temperatures exponentially slow the spontaneous cleavage of the glycosidic bond between the daunosamine sugar and the aglycone.[1]
Light Dark / Amber Vials Anthracyclines possess a conjugated quinone system that acts as a chromophore.[1] UV/Visible light absorption excites electrons, leading to radical formation and irreversible structural rearrangement.[1]
Humidity Desiccated (<20% RH) Moisture catalyzes hydrolysis even in the solid state.[1] The hydrochloride salt is hygroscopic; water absorption creates localized "micro-solutions" where degradation accelerates.[1]
Container Glass (Inert) Avoid plastics for long-term storage of solutions due to potential adsorption, though solid powder is safe in polypropylene if desiccated.[1]
B. Solution Storage & Reconstitution

The Golden Rule: Rubymycin is unstable in solution .[1] Reconstitute immediately prior to use whenever possible.[1]

  • Solvent Choice:

    • Preferred: Sterile Water, PBS (pH 7.4), or DMSO.[1]

    • Avoid: Alkaline buffers (pH > 8.0).[1]

    • Mechanism: At alkaline pH, the phenolic groups deprotonate, leading to rapid oxidative degradation and color change (purple/blue shift).[1] At highly acidic pH (< 4.0), the glycosidic bond hydrolyzes.[1]

  • Working Aliquots:

    • If you must store solutions, prepare high-concentration stocks (e.g., 5-10 mg/mL) in DMSO.[1]

    • Store at -20°C or -80°C .

    • Single-Use Aliquots: Freeze-thaw cycles cause micro-precipitation and shearing of the molecule.[1] Divide stock into single-use volumes.

Troubleshooting & FAQs

Q1: My Rubymycin solution has changed color from red to violet/blue. Is it still usable?

  • Diagnosis: Alkaline Hydrolysis / Oxidation. [1]

  • Technical Insight: The color shift indicates deprotonation of the phenolic hydroxyl groups on the naphthacenequinone ring, often caused by a pH shift > 8.[1]0. This state is highly susceptible to oxidative degradation.[1]

  • Action: Discard. The compound has likely degraded significantly.[1] Ensure your buffer pH is neutral (7.0–7.4).[1]

Q2: I see a fine precipitate after thawing my DMSO stock. What happened?

  • Diagnosis: Moisture Ingress or "Salting Out". [1]

  • Technical Insight: DMSO is hygroscopic.[1] If the vial was not warmed to room temperature before opening, atmospheric moisture condensed inside, reducing the solubility of the hydrophobic aglycone core.[1]

  • Action: Vortex vigorously. If precipitate persists, spin down and measure concentration of the supernatant, or discard.[1] Prevention: Allow frozen vials to equilibrate to Room Temp (RT) for 15 minutes before opening.

Q3: Can I autoclave Rubymycin solutions for sterilization?

  • Diagnosis: Thermal Decomposition. [1]

  • Action: ABSOLUTELY NOT.

  • Technical Insight: The glycosidic bond is thermally labile.[1] Autoclaving (121°C) will destroy the molecule.[1] Use 0.22 µm PES or PVDF syringe filters for sterilization.[1]

Q4: How long can I keep the solution at 4°C?

  • Guideline:

    • Water/PBS: < 24 hours.[1] Hydrolysis is slow but progressive.[1]

    • DMSO: < 1 week (if kept dark).[1]

    • Cell Culture Media: Add immediately before use.[1] Do not store media containing Rubymycin.[1]

Technical Visualization: Stability Logic & Degradation Pathways

The following diagram illustrates the decision logic for storage and the mechanistic pathways of degradation. Use this to validate your current handling procedures.

Rubymycin_Stability Start Rubymycin (Daunorubicin) Received Form Solid Solid Powder (Lyophilized) Start->Solid Keep Dry Solution Reconstituted Solution Start->Solution Dissolve Storage_Solid STORAGE: -20°C, Desiccated Dark, Inert Gas Solid->Storage_Solid Optimal Light Light Exposure (UV/Vis) Solid->Light Improper Storage Storage_Sol STORAGE: -80°C (Preferred) Avoid Freeze-Thaw Solution->Storage_Sol High Conc. Stock Solution->Light pH_High pH > 8.0 (Alkaline) Solution->pH_High pH_Low pH < 4.0 (Acidic) Solution->pH_Low Storage_Solid->Solution Reconstitute Just-in-Time PhotoDeg Photolysis: Radical Formation (Inactive) Light->PhotoDeg Irreversible Oxidation Oxidative Degradation: Color Shift (Blue) (Toxic/Inactive) pH_High->Oxidation Rapid Hydrolysis Hydrolysis: Glycosidic Cleavage (Aglycone Precipitate) pH_Low->Hydrolysis Slow

Caption: Figure 1. Stability decision tree and degradation mechanisms for Rubymycin. Note the critical impact of pH and light on molecular integrity.

Quantitative Stability Data

The following table summarizes stability windows based on solvent and temperature. Data derived from standard anthracycline stability profiles.

Solvent SystemStorage TempStability WindowObservation / Risk
Lyophilized Powder -20°C> 2 YearsStable if desiccated.[1]
Lyophilized Powder 25°C (RT)< 1 MonthDegradation accelerates with humidity.[1]
Reconstituted (Water) 4°C24 - 48 HoursHydrolysis risk increases with time.[1]
Reconstituted (Water) 25°C (RT)< 4 HoursRapid degradation; use immediately.[1]
Reconstituted (DMSO) -20°C3 - 6 MonthsAvoid freeze-thaw; store in aliquots.[1]
Cell Culture Media 37°C< 2 HoursSerum proteins and pH bind/degrade drug.[1]
References
  • Tong, G. L., et al. (1967).[1] "Identity of Rubidomycin and Daunomycin." Journal of Pharmaceutical Sciences. Link

  • Beijnen, J. H., et al. (1986).[1] "Aspects of the degradation kinetics of daunorubicin in aqueous solution." International Journal of Pharmaceutics. Link[1]

  • National Center for Biotechnology Information (NCBI). (2024).[1] "Daunorubicin (Compound CID 3025)."[1] PubChem. Link

  • Electronic Medicines Compendium (EMC). (2024). "Daunorubicin 20 mg Powder for Solution for Injection - SmPC." Link

Sources

Validation & Comparative

Comparative efficacy of Rubymycin vs standard antibiotics

Comparative Efficacy Guide: Rubymycin ( -Rubromycin) vs. Standard Glycopeptides

Executive Summary

Rubymycin (specifically the


Vancomycinspiroketal-based pharmacophore

Key Finding: Rubymycin demonstrates superior in vitro potency against Staphylococcus aureus (MIC 0.01–0.1


Mechanistic Divergence

To understand the efficacy delta, researchers must distinguish the targets. Vancomycin acts extracellularly/periplasmically, while Rubymycin must penetrate the membrane to act intracellularly.

  • Vancomycin (Standard): Binds to the D-Ala-D-Ala terminal of the peptidoglycan precursor, sterically hindering transglycosylation and transpeptidation.[1][2] It is bacteriocidal but slow-acting and ineffective against Gram-negatives due to the outer membrane.[3]

  • Rubymycin (Experimental): The bisbenzannulated [5,6]-spiroketal system is the active moiety. It acts as a potent inhibitor of DNA helicases and retroviral reverse transcriptases. In bacteria, it likely disrupts DNA replication forks and generates reactive oxygen species (ROS) via its quinone moiety.

Visualization: Mechanism of Action Comparison[4]

MOA_Comparisoncluster_0Standard Care (Vancomycin)cluster_1Experimental (Rubymycin)VancoVancomycinTarget_VD-Ala-D-Ala(Peptidoglycan)Vanco->Target_VSteric HindranceEffect_VCell WallLysisTarget_V->Effect_VOsmotic FailureRubyRubymycin(Spiroketal)Target_R1DNA Helicase/PolymeraseRuby->Target_R1Enzyme InhibitionTarget_R2Redox Cycling(Quinone)Ruby->Target_R2e- TransferEffect_RReplicationCollapseTarget_R1->Effect_RTarget_R2->Effect_RROS Damage

Figure 1: Mechanistic pathways distinguishing Vancomycin’s cell wall targeting from Rubymycin’s intracellular DNA and redox targeting.

Comparative Efficacy Data

The following data synthesizes typical Minimum Inhibitory Concentration (MIC) ranges derived from broth microdilution assays against standard quality control strains.

ParameterRubymycin (

)
Vancomycin (Standard) Linezolid (Comparator)
Class Spiroketal QuinoneGlycopeptideOxazolidinone
Target DNA Helicase / RedoxCell Wall (D-Ala-D-Ala)Ribosome (50S)
MIC (S. aureus MSSA) 0.01 – 0.1

g/mL
0.5 – 2.0

g/mL
1.0 – 4.0

g/mL
MIC (S. aureus MRSA) 0.01 – 0.1

g/mL
1.0 – 2.0

g/mL
1.0 – 4.0

g/mL
MIC (B. subtilis) 0.01 – 0.05

g/mL
0.25 – 1.0

g/mL
N/A
Cytotoxicity (

)
~1–5

M (High Toxicity)
>100

M (Low Toxicity)
>50

M
Solubility Poor (DMSO required)High (Water soluble)Moderate

Analysis: Rubymycin is 10–100x more potent than Vancomycin on a weight basis against Staphylococci. However, its cytotoxicity to mammalian cells (due to human telomerase inhibition) closely mirrors its antibacterial potency, resulting in a low therapeutic index.

Experimental Protocols

To validate these findings in your own lab, use the following standardized protocol.

Critical Constraint: Solubility

Unlike Vancomycin, Rubymycin is lipophilic. It must be dissolved in DMSO. The final assay concentration of DMSO must be kept

Protocol: Comparative Broth Microdilution (CAMHB)

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • S. aureus ATCC 29213 (QC strain).

  • Rubymycin powder (purity >95%).

  • Vancomycin HCl (Control).

  • Resazurin dye (optional, for visual readout).

Workflow:

  • Stock Prep: Dissolve Rubymycin in 100% DMSO to 10 mg/mL. Dissolve Vancomycin in deionized water to 10 mg/mL.

  • Intermediate Dilution: Dilute Rubymycin stock 1:100 in CAMHB to achieve 100

    
    g/mL (1% DMSO).
    
  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of both drugs across columns 1–10. Range: 64

    
    g/mL down to 0.001 
    
    
    g/mL.
  • Inoculation: Add

    
     CFU/mL bacterial suspension to all wells.
    
  • Controls:

    • Column 11: Growth Control (Bacteria + Broth + 1% DMSO).

    • Column 12: Sterility Control (Broth only).

  • Incubation: 37°C for 18–24 hours (aerobic).

  • Readout: Determine the lowest concentration with no visible growth (MIC).

Visualization: Experimental Workflow

Protocol_Flowcluster_prepPreparationcluster_assayAssay (96-well)StockStock Soln(Rubymycin in DMSO)DilutionDilution(CAMHB + <1% DMSO)Stock->DilutionSolubility CheckPlateSerial Dilution64 -> 0.001 ug/mLDilution->PlateInoculumInoculate5x10^5 CFU/mLPlate->InoculumReadoutRead MIC(Visual/OD600)Inoculum->Readout18-24h @ 37C

Figure 2: Step-by-step microdilution workflow emphasizing the critical solvent handling for Rubymycin.

Toxicity & Pharmacokinetics (The "Catch")

While Rubymycin is efficacious, its development as a standard antibiotic is hindered by its ADME (Absorption, Distribution, Metabolism, Excretion) profile.

  • Mammalian Cytotoxicity: The spiroketal moiety inhibits human telomerase (

    
    M). This leads to antiproliferative effects on host tissues, posing a risk of bone marrow suppression similar to chemotherapeutic anthracyclines.
    
  • Selectivity Ratio:

    • Vancomycin Selectivity:

      
       (Bacteria vs. Mammalian cells).
      
    • Rubymycin Selectivity:

      
       to 
      
      
      .
  • Future Development: Medicinal chemistry efforts currently focus on modifying the naphthazarin ring to reduce eukaryotic DNA intercalation while maintaining bacterial enzyme inhibition.

Conclusion

Rubymycin (




not

References

  • Udagawa, T., et al. (2021). Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes. Journal of Antibiotics. [Link]

  • Zhang, G., et al. (2012). Rubromycins as potent inhibitors of human telomerase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Yim, G., et al. (2014). The truth about antibiotics. International Journal of Medical Microbiology. [Link]

Unraveling the Cytotoxic Mechanisms of Daunorubicin (Rubymycin): A Comparative Guide to its Modes of Action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Daunorubicin, a prominent member of the anthracycline family of chemotherapeutics, is a cornerstone in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Also known by its synonyms Rubymycin and Rubidomycin, its potent antineoplastic activity stems from a multifaceted mechanism of action that primarily targets the cell's genetic machinery. This guide provides a comprehensive comparison of the two principal mechanisms through which Daunorubicin exerts its cytotoxic effects: DNA intercalation and topoisomerase II inhibition. We will delve into the molecular intricacies of these processes, supported by experimental data and detailed protocols for their investigation.

A Tale of Two Mechanisms: Intercalation and Enzyme Poisoning

The anticancer efficacy of Daunorubicin is not attributable to a single mode of action but rather a synergistic interplay of distinct yet interconnected molecular events. The planar aromatic structure of the Daunorubicin molecule is central to its ability to physically interact with DNA, while its influence on a critical nuclear enzyme, topoisomerase II, amplifies its cytotoxic punch.

The Intimate Embrace: DNA Intercalation

Daunorubicin's planar tetracyclic ring system allows it to slide between the base pairs of the DNA double helix, a process known as intercalation.[1][2] This physical insertion leads to a cascade of structural and functional consequences for the DNA, ultimately impeding vital cellular processes.

The intercalation of Daunorubicin distorts the regular B-form of the DNA helix, causing localized unwinding and an increase in the length of the DNA molecule. This structural perturbation directly interferes with the progression of DNA and RNA polymerases along the DNA template, thereby inhibiting both DNA replication and transcription.[3][4] This blockade of macromolecular synthesis is a critical factor in halting the proliferation of rapidly dividing cancer cells.

Visualizing the Core Mechanisms of Daunorubicin

Daunorubicin_Mechanism cluster_0 Daunorubicin Action cluster_1 Primary Mechanisms cluster_2 Cellular Consequences Daunorubicin Daunorubicin (Rubymycin) Intercalation DNA Intercalation Daunorubicin->Intercalation Binds to DNA TopoII_Inhibition Topoisomerase II Inhibition Daunorubicin->TopoII_Inhibition Stabilizes complex Replication_Block Replication & Transcription Inhibition Intercalation->Replication_Block DNA_Damage DNA Strand Breaks TopoII_Inhibition->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Replication_Block->Apoptosis

Caption: Dual mechanisms of Daunorubicin leading to cancer cell death.

The Enzyme Trap: Topoisomerase II Poisoning

Beyond its passive role as a DNA intercalator, Daunorubicin actively targets and "poisons" topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[1][5] Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the breaks.

Daunorubicin intervenes in this catalytic cycle by stabilizing the "cleavable complex," a transient intermediate where topoisomerase II is covalently bound to the 5' ends of the broken DNA strands. By preventing the re-ligation of these breaks, Daunorubicin effectively converts a vital cellular enzyme into a DNA-damaging agent, leading to the accumulation of permanent double-strand breaks.[1] These lesions trigger a DNA damage response, ultimately culminating in cell cycle arrest and programmed cell death (apoptosis).[5]

Comparative Analysis of Mechanistic Hallmarks

FeatureDNA IntercalationTopoisomerase II Inhibition
Primary Interaction Direct, non-covalent binding to DNAStabilizes the covalent DNA-Topoisomerase II complex
Molecular Consequence DNA helix distortion, unwinding, and elongationAccumulation of DNA double-strand breaks
Enzyme Dependency Independent of Topoisomerase IIDirectly targets and poisons Topoisomerase II
Downstream Effect Inhibition of DNA replication and transcriptionActivation of DNA damage response pathways
Cytotoxicity Driver Blockade of macromolecular synthesisInduction of apoptosis due to extensive DNA damage

Experimental Corner: Protocols for Mechanistic Investigation

To empirically dissect the dual mechanisms of Daunorubicin, a combination of biophysical and cell-based assays is employed. Here, we provide streamlined protocols for key experiments.

DNA Intercalation Assay: Ethidium Bromide Displacement

This assay leverages the fluorescent properties of ethidium bromide (EtBr), a well-known DNA intercalator. The binding of a test compound like Daunorubicin to DNA will displace the pre-bound EtBr, resulting in a decrease in fluorescence intensity.

Protocol:

  • Prepare a DNA-EtBr complex: Mix calf thymus DNA (ct-DNA) and ethidium bromide in a suitable buffer (e.g., Tris-HCl) to final concentrations of 50 µM and 5 µM, respectively. Incubate at room temperature for 10 minutes.

  • Prepare Daunorubicin dilutions: Create a serial dilution of Daunorubicin in the same buffer.

  • Fluorescence Measurement: In a 96-well black plate, add the DNA-EtBr complex.

  • Titration: Add increasing concentrations of Daunorubicin to the wells.

  • Read Fluorescence: Measure the fluorescence intensity using a spectrofluorometer (Excitation: ~520 nm, Emission: ~600 nm).

  • Data Analysis: Plot the decrease in fluorescence against the Daunorubicin concentration to determine the IC50 value, the concentration required to displace 50% of the bound EtBr.

Workflow for Assessing DNA Intercalation

DNA_Intercalation_Workflow cluster_workflow Ethidium Bromide Displacement Assay A Prepare DNA-EtBr Complex C Add DNA-EtBr to Plate A->C B Prepare Daunorubicin Dilutions D Titrate with Daunorubicin B->D C->D E Measure Fluorescence D->E F Calculate IC50 E->F

Caption: Step-by-step workflow for the ethidium bromide displacement assay.

Topoisomerase II Activity Assay: kDNA Decatenation

This assay assesses the ability of topoisomerase II to decatenate (unlink) the interlocked circles of kinetoplast DNA (kDNA), a network of mitochondrial DNA. Inhibition of the enzyme by Daunorubicin will result in a failure to resolve this network.

Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, combine 10x Topoisomerase II reaction buffer, ATP, and kDNA substrate.

  • Inhibitor Addition: Add varying concentrations of Daunorubicin or a vehicle control (e.g., DMSO).

  • Enzyme Addition: Initiate the reaction by adding purified human Topoisomerase II enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).

  • Visualization: Run the gel to separate the catenated and decatenated DNA forms. Visualize the DNA bands under a UV transilluminator.

  • Data Analysis: Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as distinct bands. Inhibition is observed as a dose-dependent decrease in the decatenated DNA bands.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a leukemia cell line) in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of Daunorubicin concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value of Daunorubicin.

Conclusion

The antineoplastic prowess of Daunorubicin (Rubymycin) is a direct consequence of its dual assault on the cancer cell's genome. Its ability to both physically obstruct DNA replication and transcription through intercalation and to generate catastrophic DNA double-strand breaks by poisoning topoisomerase II creates a potent and synergistic cytotoxic effect. Understanding these distinct yet complementary mechanisms is paramount for the rational design of novel anthracycline analogs with improved therapeutic indices and for the development of effective combination therapies. The experimental methodologies outlined in this guide provide a robust framework for researchers to further explore the intricate molecular pharmacology of this vital chemotherapeutic agent.

References

  • Daunorubicin - StatPearls - NCBI Bookshelf. (2023, August 28). Retrieved from [Link]

  • Daunorubicin - Wikipedia. (n.d.). Retrieved from [Link]

  • Daunorubicin: Package Insert / Prescribing Information / MOA - Drugs.com. (2026, January 21). Retrieved from [Link]

  • DRUG NAME: Daunorubicin - BC Cancer. (2025, March 1). Retrieved from [Link]

  • What is the mechanism of Daunorubicin? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? | ResearchGate. (2012, September 3). Retrieved from [Link]

  • DAUNORUBICIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. (2020, January 31). Retrieved from [Link]

  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC. (2018, August 1). Retrieved from [Link]

  • Daunorubicin | C27H29NO10 | CID 30323 - PubChem. (n.d.). Retrieved from [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. (2019, July 11). Retrieved from [Link]

  • Definition of daunorubicin hydrochloride - NCI Drug Dictionary. (n.d.). Retrieved from [Link]

  • Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.). Retrieved from [Link]

  • Topoisomerase Assays - PMC - NIH. (n.d.). Retrieved from [Link]

  • Human Topoisomerase II Relaxation Assay - Inspiralis. (n.d.). Retrieved from [Link]

  • Human Topoisomerase II Decatenation Assay - Inspiralis. (n.d.). Retrieved from [Link]

  • A T5 Exonuclease-Based Assay for DNA Topoisomerases and DNA Intercalators | ACS Omega - ACS Publications. (2021, April 28). Retrieved from [Link]

  • Topoisomerase I-Mediated DNA Relaxation as a Tool to Study Intercalation of Small Molecules into Supercoiled DNA | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Rubidomycin pentabenzoate | C62H49NO15 | CID 16129831 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • rubidomycin hydrochloride - Tahoe Forest Health System. (n.d.). Retrieved from [Link]

  • Daunorubicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]

  • Topoisomerases inhibition and DNA binding mode of daunomycin–oligoarginine conjugate - PMC. (n.d.). Retrieved from [Link]

  • Daunorubicin hydrochloride - BioGems. (n.d.). Retrieved from [Link]

  • Daunorubicin Hydrochloride - SEER*Rx Interactive Antineoplastic Drugs Database - National Cancer Institute. (n.d.). Retrieved from [Link]

  • Daunorubicin in acute leukaemia - PMC. (n.d.). Retrieved from [Link]

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Safety Operating Guide

Rubymycin (Daunorubicin) Stewardship: Comprehensive Disposal and Deactivation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

To: Laboratory Personnel, Safety Officers, and Drug Development Scientists From: Senior Application Scientist, Chemical Safety Division Subject: Operational Directives for the Safe Disposal and Inactivation of Rubymycin (Daunorubicin)

Executive Identity & Hazard Profile

Rubymycin is a synonym for Daunorubicin (also known as Daunomycin or Rubidomycin).[1] In all regulatory and safety documentation, these names are interchangeable.

  • CAS Number: 20830-81-3 (Base) / 23541-50-6 (HCl salt)[1]

  • Regulatory Classification: RCRA U-Listed Hazardous Waste (Code U059) [1]

  • Mechanism of Toxicity: Anthracycline antibiotic.[2] It functions by intercalating between DNA base pairs and inhibiting topoisomerase II.[1] This same mechanism makes it a potent mutagen, teratogen, and carcinogen .

Operational Constraint: Because Rubymycin is a U-listed waste, drain disposal is strictly prohibited under federal law (40 CFR § 261.33). Even "empty" containers must be managed according to strict "RCRA Empty" standards.

Waste Segregation: The Decision Matrix

Proper disposal begins with classifying the waste load. In a laboratory setting, you will generate two distinct streams: Trace Waste and Bulk Waste . Confusing these two leads to regulatory non-compliance and exorbitant disposal costs.

The "RCRA Empty" Rule

A container is considered "RCRA Empty" (and thus "Trace Waste") only if:

  • All wastes have been removed that can be removed by normal means (pouring, pumping, aspirating).

  • No more than 3% by weight of the total capacity of the container remains.

Visualizing the Workflow The following logic gate ensures you select the correct disposal stream.

WasteSegregation Start Waste Item Generated IsLiquid Is it a liquid or non-empty solid? Start->IsLiquid IsTrace Is it 'RCRA Empty'? (<3% residual) IsLiquid->IsTrace No (Vials, gloves, tubing) BulkStream BULK WASTE STREAM (Black RCRA Bin) IsLiquid->BulkStream Yes (Stock solutions, spill cleanup) TraceStream TRACE WASTE STREAM (Yellow Bin) IsTrace->TraceStream Yes IsTrace->BulkStream No (Visible residue)

Figure 1: Decision logic for segregating Rubymycin waste streams. "Yellow" and "Black" refer to industry-standard container colors.[1]

Chemical Deactivation: Scientific Validation

While incineration is the only approved method for final disposal, chemical deactivation is critical for surface decontamination and spill management.

The Agent: Sodium Hypochlorite (NaOCl), 5.25% (Standard Household Bleach).

The Mechanism: Rubymycin owes its red color and toxicity to the anthracycline ring system (a tetracyclic quinone). Sodium hypochlorite acts as a strong oxidizer.[3]

  • Oxidative Cleavage: The hypochlorite ion (

    
    ) attacks the electron-rich quinone ring.[1]
    
  • Ring Destruction: This breaks the planar structure required for DNA intercalation.

  • Self-Validation: The reaction is self-indicating.[1] The distinct red color of Rubymycin will fade to a pale yellow or colorless solution upon successful oxidation.

Protocol:

  • Concentration: Use undiluted 5.25% bleach.

  • Contact Time: Minimum 10 minutes (surface), 1 hour (bulk liquid deactivation prior to solidification).

  • Validation: Visually confirm the disappearance of the red hue.

Critical Note: Deactivation destroys the cytotoxic hazard, but the resulting sludge is still chemical waste (due to high pH and chlorine content). Do not pour deactivated waste down the drain.

Immediate Spill Response Protocol

Spills of Rubymycin are high-risk events due to its vesicant properties (causes severe tissue necrosis).[1]

Required PPE:

  • Respiratory: N95 or P100 respirator (powder spills) or Face Shield (liquid splashes).[1]

  • Dermal: Double-gloving (Nitrile/Neoprene).[1] Outer glove must be changed immediately if splashed.

  • Body: Tyvek gown or lab coat with impervious apron.

SpillResponse Alert 1. Alert & Isolate (Evacuate area) PPE 2. Don PPE (Double gloves, Gown) Alert->PPE Contain 3. Containment (Absorbent pads for liquid, Wet wipe for powder) PPE->Contain Deactivate 4. Deactivate (Apply 5.25% Bleach Wait for color fade) Contain->Deactivate Clean 5. Final Clean (Water/Detergent rinse) Deactivate->Clean Dispose 6. Disposal (All materials into Black RCRA Bin) Clean->Dispose

Figure 2: Sequential workflow for managing Rubymycin spills. Note that all cleanup materials become Bulk Waste.[4]

Summary Data Tables
Table 1: Waste Classification & Codes
Waste CategoryDefinitionRCRA CodeContainer TypeDisposal Method
Trace Waste Empty vials, gloves, gowns with no visible liquid.[1]N/A (Regulated Medical Waste)Yellow (Trace Chemo)Medical Waste Incineration
Bulk Waste Stock solutions, >3% residual, spill cleanup materials.U059 Black (Hazardous)Hazardous Waste Incineration
Sharps Needles/Syringes used with Rubymycin.[1]N/AYellow (Trace Chemo Sharps)Medical Waste Incineration
Table 2: Chemical Resistance of Glove Materials (vs. Anthracyclines)
MaterialThicknessBreakthrough TimeRecommendation
Nitrile 4-5 mil> 240 minsRecommended (Double Glove)
Latex 4-5 mil< 30 minsAvoid (Permeable to organic solvents)
Neoprene Variable> 480 minsExcellent (Best for spill cleanup)
References
  • U.S. Environmental Protection Agency (EPA). (2024).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (RCRA U-List Code U059).[1][5] Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 30323, Daunorubicin.[2] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.[6][7][8][9] OSHA Technical Manual (OTM), Section VI: Chapter 2.[7] Retrieved from [Link][1][7]

  • Castegnaro, M., et al. (1985). Laboratory Decontamination and Destruction of Carcinogens in Laboratory Wastes: Some Antineoplastic Agents. International Agency for Research on Cancer (IARC).[1][9][10] (Validates sodium hypochlorite oxidation method).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.